MPT0E028
CAS No.: 1338320-94-7
Cat. No.: VC0547948
Molecular Formula: C17H16N2O4S
Molecular Weight: 344.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1338320-94-7 |
---|---|
Molecular Formula | C17H16N2O4S |
Molecular Weight | 344.4 g/mol |
IUPAC Name | (E)-3-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-hydroxyprop-2-enamide |
Standard InChI | InChI=1S/C17H16N2O4S/c20-17(18-21)9-7-13-6-8-16-14(12-13)10-11-19(16)24(22,23)15-4-2-1-3-5-15/h1-9,12,21H,10-11H2,(H,18,20)/b9-7+ |
Standard InChI Key | MGTIFSBCGGAZDB-VQHVLOKHSA-N |
Isomeric SMILES | C1CN(C2=C1C=C(C=C2)/C=C/C(=O)NO)S(=O)(=O)C3=CC=CC=C3 |
SMILES | C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | C1CN(C2=C1C=C(C=C2)C=CC(=O)NO)S(=O)(=O)C3=CC=CC=C3 |
Appearance | white solid powder |
Introduction
Mechanisms of Action
HDAC Inhibition
MPT0E028 acts as a pan-HDAC inhibitor, targeting multiple HDAC isoforms including HDAC1, HDAC2, HDAC6, and HDAC8 . By inhibiting these enzymes, MPT0E028 disrupts the deacetylation process of histones and non-histone proteins. This leads to increased acetylation levels of histone H3 and tubulin, which are critical for chromatin remodeling and microtubule stability .
Akt/mTOR Pathway Modulation
In addition to HDAC inhibition, MPT0E028 directly targets the Akt signaling pathway. It reduces phosphorylation levels of Akt at critical sites such as T308 and S473, thereby inhibiting downstream signaling proteins like mTOR and GSK3β . This dual mechanism enhances apoptosis in cancer cells while suppressing oncogenic pathways.
Gene Regulation
Microarray analysis has revealed that MPT0E028 modulates the expression of several oncogenes and tumor suppressor genes, including TP53, MYC, STAT family genes (STAT1-6), and BID . These changes contribute to its broad-spectrum anticancer activity.
Preclinical Studies
In Vitro Efficacy
MPT0E028 has demonstrated significant growth inhibition in various cancer cell lines, including hepatomas, colorectal cancer cells (HCT116), B-cell lymphomas (Ramos and BJAB), and others . The IC values for HDAC inhibition were reported as follows: 53 nM for HDAC1, 106 nM for HDAC2, and 29 nM for HDAC6 . These values indicate high potency compared to other FDA-approved HDAC inhibitors like vorinostat (SAHA) .
Apoptosis Induction
Flow cytometry analyses show that MPT0E028 increases the sub-G1 phase population in treated cells in a dose-dependent manner . Western blot experiments confirm activation of apoptotic markers such as caspase-3, PARP cleavage, and caspase-6/-7/-8/-9 activation following treatment .
In Vivo Studies
Animal xenograft models have demonstrated that oral administration of MPT0E028 significantly inhibits tumor growth with minimal toxicity . In mice bearing human lymphoma Ramos cells or BJAB xenografts, MPT0E028 prolonged survival rates more effectively than SAHA at equivalent doses .
Table 1: Comparative Tumor Growth Inhibition in Xenograft Models
Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate Improvement (%) |
---|---|---|---|---|
Ramos Cells | MPT0E028 | 50–200 | >70 | >80 |
BJAB Xenograft | SAHA | Same | <40 | <50 |
Clinical Trials
Phase I Trials
Phase I clinical trials for MPT0E028 were conducted at National Taiwan University Hospital and Taipei Medical University Hospital . These trials focused on assessing safety profiles, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) in patients with late-stage solid tumors.
Key Findings:
-
Safety: Minimal adverse effects were reported.
-
MTD: Established at doses below toxic thresholds.
-
PK/PD: Demonstrated favorable absorption and distribution profiles.
Phase II Trials
Phase II studies are currently underway to evaluate efficacy in advanced malignant solid neoplasms and colorectal cancer . Preliminary results suggest promising outcomes in terms of tumor regression rates.
Future Directions
Combination Therapy
Given its dual mechanism of action (HDAC inhibition + Akt targeting), MPT0E028 could be combined with other therapeutic agents to enhance efficacy.
Biomarker Development
Identifying biomarkers associated with response to MPT0E028 could improve patient stratification in clinical settings.
Expanded Indications
Further research is needed to explore its potential applications beyond oncology and fibrosis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume